(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Beschreibung

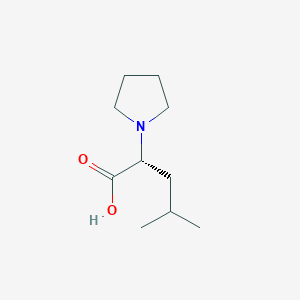

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid is a chiral carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a methyl group at the 4-position and a pyrrolidinyl moiety at the 2-position. The pyrrolidinyl group, a saturated five-membered nitrogen-containing ring, confers stereoelectronic properties that influence its biological activity and physicochemical behavior. The compound’s stereochemistry (R-configuration) is critical for interactions with biological targets, as seen in related amino acid derivatives .

Eigenschaften

Molekularformel |

C10H19NO2 |

|---|---|

Molekulargewicht |

185.26 g/mol |

IUPAC-Name |

(2R)-4-methyl-2-pyrrolidin-1-ylpentanoic acid |

InChI |

InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m1/s1 |

InChI-Schlüssel |

VOQKGEJCMAIUOB-SECBINFHSA-N |

Isomerische SMILES |

CC(C)C[C@H](C(=O)O)N1CCCC1 |

Kanonische SMILES |

CC(C)CC(C(=O)O)N1CCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Pathway

- Racemic Starting Material : Begin with racemic 4-methyl-2-(1-pyrrolidinyl)pentanoic acid.

- Salt Formation : React with dibenzoyl-D-tartaric acid in ethanol under reflux.

- Recrystallization : Purify diastereomeric salts via recrystallization from dichloromethane/hexane.

- Deprotection : Treat with aqueous Na₂CO₃ to free the enantiopure acid.

Key Data

| Step | Reagents/Conditions | Yield | Purity (d.e.) | Source |

|---|---|---|---|---|

| Salt Formation | Dibenzoyl-D-tartaric acid, ethanol, reflux | >95% | >95% | |

| Recrystallization | CH₂Cl₂/hexane | - | >95% | |

| Deprotection | Na₂CO₃, H₂O/Et₂O | - | - |

Mechanistic Insight :

NMR analysis confirms diastereomeric purity by monitoring ω-methyl proton signals (δ = 0.73 ppm for (2S) and δ = 0.69 ppm for (2R)). X-ray crystallography validates the (2R) configuration.

Dynamic Kinetic Resolution with Chiral Nickel Catalysts

This method combines catalytic asymmetric synthesis and racemization to achieve high enantiomeric excess (ee).

Reaction Pathway

- Racemic Acid : Start with racemic 4-methyl-2-(1-pyrrolidinyl)pentanoic acid.

- Catalytic System : Use NiCl₂ and chiral ligands (e.g., (S)-3) in methanol.

- Complexation : Form diastereomeric Ni complexes under mild conditions.

- Precipitation : Isolate the desired diastereomer via pH-controlled precipitation.

Key Data

| Ligand | Catalyst | Conditions | Yield | ee | Source |

|---|---|---|---|---|---|

| (S)-3 | NiCl₂ | MeOH, 50°C, 2.5h | 88.8% | >95% |

Advantages :

- High enantioselectivity (>95% ee) achieved through ligand-controlled Ni coordination.

- Scalable for industrial applications due to low catalyst loading.

Asymmetric Synthesis via Chiral Auxiliaries

This approach employs chiral auxiliaries to direct stereochemistry during carbon-carbon bond formation.

Reaction Pathway

- Boc Protection : Install tert-butoxycarbonyl (Boc) groups on pyrrolidine intermediates.

- Alkylation : React bromo ketones (e.g., 4-methylpentan-2-one derivatives) with pyrrolidine.

- Oxidation : Convert ketones to carboxylic acids using KMnO₄ or CrO₃.

Key Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Dibenzoyl-D-tartaric acid, ethanol | - | |

| Alkylation | Pyrrolidine, Et₂O, 0°C to RT | 90–95% | |

| Oxidation | KMnO₄, H₂SO₄, H₂O | 85–90% |

Challenges :

- Oxidation risks over-oxidation or ring degradation.

- Boc deprotection requires acidic conditions (e.g., TFA), which may affect stereochemistry.

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Complexity |

|---|---|---|---|---|

| Diastereomeric Salt | >95% | >95% | High | Moderate |

| Dynamic Kinetic | 88.8% | >95% | Medium | High |

| Asymmetric Synthesis | 85–90% | 90–95% | Low | High |

| Enzymatic (Hypothetical) | N/A | N/A | High | Low |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-4-Methyl-2-(1-Pyrrolidinyl)pentansäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile (z. B. Halogene). Die Reaktionsbedingungen variieren je nach Reaktionsart, beinhalten jedoch im Allgemeinen kontrollierte Temperaturen und spezifische Lösungsmittel, um optimale Reaktionsgeschwindigkeiten und Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der jeweiligen Reaktionsart und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu Carbonsäuren oder Ketonen führen, während Reduktionsreaktionen Alkohole oder Alkane erzeugen können.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid has been identified as a candidate for treating various neurological disorders due to its potential interactions with neurotransmitter systems. Preliminary studies suggest that it may influence pathways associated with cognitive functions and neuroprotection. Its structure suggests possible activity on receptors such as the GABA receptor, which is crucial for inhibitory neurotransmission in the brain.

Cognitive Enhancement

Research indicates that compounds similar to this compound may enhance cognitive functions. For instance, studies have shown that related compounds can elevate central cGMP levels in the brain, which is associated with improved cognitive performance in rodent models . This highlights its potential as a cognitive enhancer and a therapeutic agent for conditions like anxiety or depression.

Synthetic Routes

Several synthetic methods have been developed for this compound. These methods focus on maintaining the chiral integrity of the compound while optimizing yield and purity. The following table summarizes some common synthetic approaches:

| Synthetic Method | Description |

|---|---|

| Chiral Pool Synthesis | Utilizes chiral starting materials to synthesize the desired enantiomer. |

| Asymmetric Synthesis | Employs catalysts to selectively produce one enantiomer over another. |

| Multi-Step Synthesis | Involves several chemical reactions to construct the compound from simpler precursors. |

The biological activity of this compound has been investigated through various interaction studies. These studies have focused on how this compound modulates receptor activity, influencing neurotransmission and potentially offering therapeutic benefits in conditions like anxiety or depression .

Case Studies

- Cognitive Enhancers : A study on related compounds indicated that they could elevate cGMP levels in the central nervous system, leading to improved cognitive function in rodent models. This suggests that this compound may share similar properties and could be further explored for cognitive enhancement .

- Neuroprotective Effects : Research into structurally similar compounds has shown promise in neuroprotection, indicating that this compound might also exhibit protective effects against neurodegeneration.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid | Enantiomer of (R)-4-Methyl-2-(1-pyrrolidinyl)... | Different biological activity due to chirality |

| 4-Methyl-2-(pyrrolidin-1-yl)butanoic acid | Shorter carbon chain | May exhibit different pharmacokinetics |

| 4-Ethyl-2-(1-pyrrolidinyl)pentanoic acid | Ethyl group instead of methyl | Potentially altered receptor interactions |

Wirkmechanismus

The mechanism of action of ®-4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C10H19NO2.

Biologische Aktivität

(R)-4-Methyl-2-(1-pyrrolidinyl)pentanoic acid, also known as a derivative of pyrovalerone, is a compound of significant interest due to its biological activity, particularly in the realm of neuropharmacology. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through various chemical pathways, often involving the resolution of racemic mixtures to isolate the biologically active enantiomer. The compound's structure features a pyrrolidine ring, which is critical for its interaction with neurotransmitter transporters.

The primary biological activity of this compound is attributed to its inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET). Research indicates that this compound exhibits high selectivity for DAT over serotonin transporter (SERT), making it a potential candidate for treating conditions like attention deficit hyperactivity disorder (ADHD) and depression.

Key Findings:

- Inhibition Potency : The compound has been reported to inhibit dopamine reuptake with an IC50 value in the low nanomolar range, indicating potent activity against DAT .

- Enantioselectivity : Studies show that the (S)-enantiomer is significantly more active than its counterpart, highlighting the importance of stereochemistry in its pharmacological profile .

Neuropharmacological Studies

Research has demonstrated that this compound enhances locomotor activity in animal models, which is indicative of stimulant properties similar to those observed with amphetamines. This effect is likely mediated through increased dopaminergic signaling due to DAT inhibition.

Antibacterial Activity

In addition to neuropharmacological effects, certain derivatives of this compound have shown promising antibacterial activity against multidrug-resistant strains. For instance, compounds related to this compound exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Gram-positive bacteria .

Case Studies

- Neuropharmacology : A study on the effects of this compound indicated significant increases in locomotor activity in rodents, suggesting potential use in treating ADHD or similar disorders. The compound's selectivity for DAT over SERT was confirmed through comparative studies with other monoamine transport inhibitors .

- Antibacterial Applications : Another investigation focused on synthesized derivatives of this compound revealed effective antibacterial properties against clinical isolates. The study highlighted that modifications to the core structure could enhance antibacterial efficacy while maintaining neuropharmacological benefits .

Table 1: Inhibition Potency of this compound

| Transporter | IC50 Value (nM) | Selectivity |

|---|---|---|

| DAT | 16.3 | High |

| NET | 37.8 | Moderate |

| SERT | >1000 | Low |

Table 2: Antibacterial Activity of Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 4c | 2 | Gram-positive |

| 4d | 3 | Gram-positive |

| 4e | 4 | Gram-positive |

| 4f | 2 | Multidrug-resistant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.